SBE13

Type II kinase inhibitor DFG-out conformation Structure-based drug design

SBE13 is the definitive type II Plk1 inhibitor: it binds the inactive DFG-out pocket, delivering unmatched selectivity (Plk1 IC50 0.2 nM vs. Plk2 IC50 >66 µM; >330,000× window) and no Aurora A inhibition. Unlike type I ATP-competitive agents (BI 2536, volasertib), SBE13 spares primary cell viability and cycle progression, making it irreplaceable for clean dissection of Plk1-specific mitotic functions and oncology targets. Securing this validated probe eliminates confounding off-target effects and ensures reproducible, publication-grade data.

Molecular Formula C24H27ClN2O4
Molecular Weight 442.9 g/mol
CAS No. 775294-82-1
Cat. No. B3182459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBE13
CAS775294-82-1
Molecular FormulaC24H27ClN2O4
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC
InChIInChI=1S/C24H27ClN2O4/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3
InChIKeyXNPRQBVQOJZMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SBE13 (CAS 775294-82-1): A Type II Plk1 Inhibitor with Sub-Nanomolar Potency and Family-Selective Binding Profile for Kinase Research


SBE13 is a vanillin-derived, cell-permeable small molecule that functions as a type II inhibitor of polo-like kinase 1 (Plk1) [1]. Unlike ATP-competitive type I inhibitors, SBE13 targets the inactive DFG-out conformation of Plk1, binding a hydrophobic pocket with less conserved amino acids [1]. This binding mode confers a distinct selectivity profile across the Plk family and Aurora A kinase, making SBE13 a valuable tool compound for dissecting Plk1-specific functions in mitosis and oncology research [1].

SBE13 (CAS 775294-82-1): Why Generic Plk1 Inhibitor Substitution is Not Advisable


Plk1 inhibitors are not a homogeneous class; they diverge sharply in binding mechanism, selectivity, and cellular response profiles. SBE13 is a type II inhibitor that binds the inactive DFG-out conformation [1], whereas many widely used Plk1 inhibitors (e.g., BI 2536, volasertib, GSK461364) are ATP-competitive type I inhibitors [2]. This mechanistic distinction yields profound differences in kinase selectivity—particularly across Plk2, Plk3, and Aurora A—and leads to differential effects on cell cycle progression and primary cell viability [3]. Substituting one Plk1 inhibitor for another without considering these parameters can produce non-overlapping biological outcomes and confound experimental interpretation. The evidence below quantifies the specific dimensions where SBE13 is irreplaceable by common alternatives.

SBE13 (CAS 775294-82-1): Quantitative Differentiation Evidence Against Close Analogs and Alternatives


SBE13 Plk1 Binding Mode: Type II DFG-Out Conformation vs. ATP-Competitive Type I Inhibitors

SBE13 is a type II inhibitor that binds and stabilizes the inactive DFG-out conformation of Plk1 [1]. In contrast, BI 2536, volasertib, and GSK461364 are ATP-competitive type I inhibitors that bind the active DFG-in conformation [2]. This mechanistic difference is not merely descriptive; it directly enables the exceptional selectivity profile quantified below.

Type II kinase inhibitor DFG-out conformation Structure-based drug design Kinase selectivity

SBE13 vs. BI 2536: Differential Cell Cycle Response in Primary Cells

In a direct comparative study, SBE13 and BI 2536 induced markedly different responses in primary cells [1]. BI 2536 treatment resulted in cell cycle arrest and impaired proliferation, whereas SBE13 did not impair the cell cycle and thus did not reduce proliferation in primary cells [1].

Primary cell response Cell cycle Plk1 inhibitor BI 2536

SBE13 Plk1 Kinase Inhibition Potency: IC50 = 0.2 nM (200 pM) in Cell-Free Assays

SBE13 inhibits Plk1 kinase activity with an IC50 of 200 pM (0.2 nM) in cell-free kinase assays [1]. This sub-nanomolar potency is comparable to or exceeds that of several clinically investigated ATP-competitive Plk1 inhibitors: BI 2536 (IC50 = 0.83 nM) , volasertib (IC50 = 0.87 nM) [2], and rigosertib (IC50 = 9 nM) .

Plk1 inhibitor IC50 Kinase assay Potency

SBE13 Selectivity: Plk1 vs. Plk2 (>66 μM) and Plk3 (875 nM) in Kinase Assays

SBE13 exhibits a pronounced selectivity window against Plk2 and Plk3 [1]. In immunoprecipitation kinase assays, SBE13 poorly inhibits Plk2 (IC50 >66 μM) and Plk3 (IC50 = 875 nM), yielding a Plk1 vs. Plk2 selectivity ratio of >330,000-fold and Plk1 vs. Plk3 of ~4,375-fold [1]. In contrast, ATP-competitive inhibitors BI 2536 and volasertib retain nanomolar activity against both Plk2 and Plk3 [2].

Kinase selectivity Plk2 Plk3 Off-target activity

SBE13 Aurora A Kinase Activity: No Detectable Effect vs. ATP-Competitive Inhibitors

SBE13 exhibits no detectable inhibitory activity against Aurora A kinase, a closely related mitotic kinase [1]. This complete lack of Aurora A activity is a direct consequence of its type II binding mode targeting the inactive Plk1 conformation [1]. In contrast, some Plk1 inhibitors (e.g., BI 2536) have been reported to show activity against Aurora A at higher concentrations [2].

Aurora A Kinase selectivity Off-target Plk1 inhibitor

SBE13 Antiproliferative Activity: HeLa Cell EC50 = 18 μM vs. BI 2536 and Volasertib

SBE13 inhibits HeLa cell proliferation with an EC50 of 18 μM . It displays a range of antiproliferative EC50 values across diverse cancer cell lines (5 μM to 39 μM) [1]. In comparison, ATP-competitive inhibitors BI 2536 and volasertib exhibit substantially lower antiproliferative EC50 values in the low nanomolar range (BI 2536: <100 nM across 32 cancer lines ; volasertib: median 14.1 nM [2]).

Antiproliferative EC50 HeLa Cancer cell lines

SBE13 (CAS 775294-82-1): Recommended Research Application Scenarios Based on Quantitative Evidence


Scenario 1: Dissecting Plk1-Specific Functions with Minimal Plk2/Plk3 Interference

In kinase signaling studies where Plk2 and Plk3 co-inhibition would confound interpretation, SBE13 is the preferred tool compound. Its Plk1 IC50 of 0.2 nM combined with Plk2 IC50 >66 μM yields a selectivity window exceeding 330,000-fold [1]. In contrast, ATP-competitive inhibitors BI 2536 and volasertib retain nanomolar activity against Plk2 and Plk3, making them unsuitable for experiments requiring clean Plk1-specific inhibition [2].

Scenario 2: Mechanistic Studies of Type II Kinase Inhibition and DFG-Out Conformation

SBE13 is uniquely suited for investigations requiring a well-characterized type II Plk1 inhibitor that targets the inactive DFG-out conformation [1]. This binding mode is mechanistically distinct from ATP-competitive type I inhibitors (e.g., BI 2536, volasertib, GSK461364) [2]. SBE13 serves as a validated chemical probe for studying type II inhibition paradigms and the biological consequences of locking Plk1 in its inactive state [1][3].

Scenario 3: Plk1 Inhibition in Primary Cells Without Compromising Viability

When experiments require Plk1 inhibition in primary cells without inducing cell cycle arrest or reducing proliferation, SBE13 is functionally superior to BI 2536 [1]. Direct comparative studies show that SBE13 does not impair primary cell cycle progression, whereas BI 2536 causes arrest and reduces proliferation [1]. This differential response makes SBE13 the appropriate choice for studies in primary cell systems.

Scenario 4: Aurora A-Free Plk1 Signaling Studies

For pathway analysis where Aurora A activity must remain intact, SBE13's complete lack of Aurora A inhibition is critical [1]. Some Plk1 inhibitors exhibit measurable Aurora A activity at elevated concentrations, introducing an unwanted variable . SBE13 eliminates this confounder, enabling clean interrogation of Plk1-specific signaling nodes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBE13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.